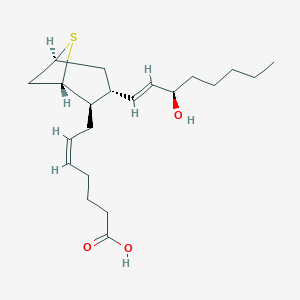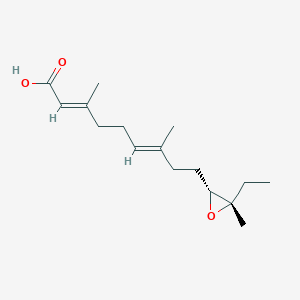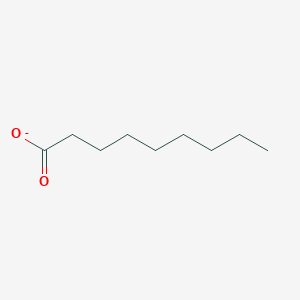![molecular formula C3H5O2S- B1231198 [Methylthio]acetate](/img/structure/B1231198.png)
[Methylthio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un tioéter éster y se considera importante en los perfiles aromáticos de ciertas frutas, como Cucumis melo (melón) y fresas . Este compuesto es conocido por su distintivo olor sulfuroso y se utiliza en varias síntesis químicas y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
[Metiltio]acetato se puede sintetizar a través de varios métodos. Una ruta sintética común implica la esterificación del ácido acético con metanotiol en presencia de un catalizador. La reacción generalmente ocurre en condiciones ácidas y requiere un control cuidadoso de la temperatura y la presión para optimizar el rendimiento y la pureza .
Métodos de producción industrial
En entornos industriales, el [Metiltio]acetato se produce utilizando procesos de esterificación a gran escala. Estos procesos a menudo implican el uso de reactores continuos para mantener condiciones de reacción consistentes y maximizar la eficiencia de la producción. El uso de catalizadores avanzados y técnicas de purificación garantiza la alta calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
[Metiltio]acetato experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Se puede reducir para formar tioles y otros compuestos que contienen azufre.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo metiltio es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Los nucleófilos como aminas y alcoholes se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y varios ésteres sustituidos .
Aplicaciones Científicas De Investigación
[Metiltio]acetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia su papel en los perfiles aromáticos de las frutas y sus posibles actividades biológicas.
Medicina: Se está llevando a cabo una investigación para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para la síntesis de fármacos.
Industria: Se utiliza en la industria de sabores y fragancias para impartir notas sulfurosas a varios productos
Mecanismo De Acción
El mecanismo de acción del [Metiltio]acetato implica su interacción con varios objetivos moleculares y vías. Puede actuar como un nucleófilo en reacciones químicas, participando en la formación de nuevos enlaces químicos. En sistemas biológicos, puede interactuar con enzimas y receptores, influyendo en las vías metabólicas y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Metiltio)acetato de etilo
- 3-(Metiltio)propanal
- 2-(Metiltio)acetato de etilo
- 3-(Metiltio)propanoato de etilo
- 3-(Metiltio)propanoato de metilo
Singularidad
[Metiltio]acetato es único debido a su olor sulfuroso específico y su papel en los perfiles aromáticos de ciertas frutas. Su estructura química le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .
Propiedades
Fórmula molecular |
C3H5O2S- |
|---|---|
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
2-methylsulfanylacetate |
InChI |
InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
Clave InChI |
HGTBAIVLETUVCG-UHFFFAOYSA-M |
SMILES |
CSCC(=O)[O-] |
SMILES canónico |
CSCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B1231120.png)
![2-hydroxy-3-[6-hydroxy-5-[(Z)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B1231123.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine](/img/structure/B1231125.png)







![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231139.png)
